molecular formula C10H14N4O6 B12308571 methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate

methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12308571
M. Wt: 286.24 g/mol
InChI Key: SLDOYGSZPGPHSW-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a nitro group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the dioxane ring. One common method involves the reaction of 2,2-dimethyl-1,3-dioxan-5-one with appropriate reagents to introduce the nitro group . The triazole ring is then formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the triazole ring.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the triazole ring can bind to specific enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, nitro group, and dioxane ring in a single molecule allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)triazole-4-carboxylate

InChI

InChI=1S/C10H14N4O6/c1-9(2)19-5-10(6-20-9,14(16)17)13-4-7(11-12-13)8(15)18-3/h4H,5-6H2,1-3H3

InChI Key

SLDOYGSZPGPHSW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(N2C=C(N=N2)C(=O)OC)[N+](=O)[O-])C

Origin of Product

United States

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